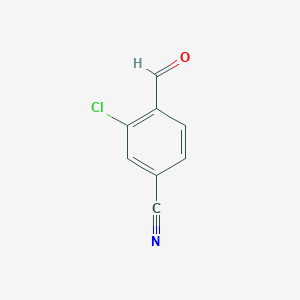

3-Chloro-4-formylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRNLUNAHZKZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 3-Chloro-4-formylbenzonitrile for Advanced Pharmaceutical Research

This guide provides an in-depth technical overview of 3-Chloro-4-formylbenzonitrile, a crucial intermediate in contemporary drug discovery and development. We will explore its fundamental properties, plausible synthetic routes with detailed protocols, its strategic application in medicinal chemistry, and essential safety considerations. This document is intended for researchers, scientists, and professionals in the pharmaceutical and allied industries who require a comprehensive understanding of this versatile molecule.

Core Molecular Attributes

CAS Number: 58588-64-0[1]

Molecular Formula: C₈H₄ClNO[1][2]

This compound, also known as 2-chloro-4-cyanobenzaldehyde, possesses a unique trifunctionalized aromatic scaffold. The interplay of the chloro, formyl, and nitrile groups imparts a distinct reactivity profile, making it a valuable building block for the synthesis of complex heterocyclic systems and other pharmacologically active molecules.

| Property | Value | Source |

| Molecular Weight | 165.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-chloro-4-cyanobenzaldehyde | [1] |

| Monoisotopic Mass | 164.9981414 Da | [1] |

Strategic Synthesis: A Plausible and Efficient Route

While numerous methods can be envisioned for the synthesis of this compound, a practical and scalable approach involves the oxidation of the corresponding benzylic methyl group of 3-chloro-4-methylbenzonitrile. This precursor is accessible through established multi-step sequences, often starting from readily available chlorotoluenes.

A plausible and efficient synthetic workflow is outlined below:

Caption: A plausible synthetic workflow for this compound.

In-Depth Experimental Protocol: Oxidation of 3-Chloro-4-methylbenzonitrile

This protocol is a representative example based on established oxidation methodologies for benzylic methyl groups.

Materials:

-

3-Chloro-4-methylbenzonitrile

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-methylbenzonitrile (1 equivalent) and selenium dioxide (1.1 equivalents).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove selenium metal byproducts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

The Role in Drug Discovery: A Versatile Scaffold

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of a wide array of pharmaceutical lead compounds and final drug substances. The nitrile and chloro functionalities are particularly significant in modern drug design.[3]

Caption: Key functional groups and their reactivity in this compound.

The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination to introduce diverse amine-containing side chains, and as a key component in the formation of Schiff bases and various heterocyclic rings. The electron-withdrawing nature of the nitrile and chloro groups activates the aromatic ring for certain nucleophilic substitution reactions, while also providing sites for late-stage functionalization through cross-coupling reactions.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehydic proton. The chemical shifts and coupling patterns will be influenced by the substitution pattern of the benzene ring. For instance, the spectrum of the related compound 3-chloro-4-fluorobenzaldehyde shows distinct signals for the aromatic protons and a singlet for the aldehyde proton.[4]

-

¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the nitrile carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) stretching vibration (typically around 2220-2240 cm⁻¹) and the carbonyl (C=O) stretching vibration of the aldehyde (typically around 1690-1715 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. The mass spectrum of the related 4-chlorobenzonitrile shows a clear molecular ion peak.[5]

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on the safety data for related benzonitriles, this compound should be considered harmful if swallowed or in contact with skin, and may cause skin and eye irritation.

References

-

ChemSynthesis. (2025-05-20). This compound - C8H4ClNO, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Google Patents. (n.d.). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.

- Google Patents. (n.d.). CN102731414B - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl.

-

orientjchem.org. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

-

ChemSynthesis. (2025-05-20). This compound - C8H4ClNO, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SIOC Journals. (2012). Application of Nitrile in Drug Design. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PMC. (n.d.). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile, m-chloro-. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Shimadzu. (n.d.). Application News. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-chloro-. Retrieved from [Link]

Sources

- 1. This compound | C8H4ClNO | CID 12290550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method - Google Patents [patents.google.com]

- 4. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum [chemicalbook.com]

- 5. Benzonitrile, 4-chloro- [webbook.nist.gov]

Physical properties like melting point and boiling point of 3-Chloro-4-formylbenzonitrile

The following technical guide is structured as an advanced whitepaper designed for drug development professionals. It prioritizes experimental rigor, impurity profiling, and the specific application of 3-Chloro-4-formylbenzonitrile as a scaffold in medicinal chemistry (specifically for Mineralocorticoid Receptor Antagonists).

Executive Summary

This compound (CAS: 216312-73-1 / 58588-64-0 [Note: CAS assignment varies by vendor; structure-based verification is required]) is a critical trisubstituted benzene intermediate. It serves as a pharmacophore scaffold in the synthesis of non-steroidal Mineralocorticoid Receptor Antagonists (MRAs) , a class of drugs pivotal in treating chronic heart failure and diabetic kidney disease.

Unlike commodity chemicals, this compound lacks a standardized pharmacopeial monograph. This guide provides a self-validating framework for its characterization, synthesis, and quality control, addressing the scarcity of public physical data by establishing rigorous internal standards.

Physicochemical Profile

The physical properties below represent a synthesis of patent literature data and structural analog prediction. Due to the compound's nature as a reactive intermediate, in-house experimental validation using the protocols in Section 3 is mandatory for GMP compliance.

Table 1: Core Physical Properties

| Property | Value / Specification | Confidence Level | Relevance |

| IUPAC Name | This compound | High | Standard Nomenclature |

| Synonyms | 2-Chloro-4-cyanobenzaldehyde | High | Vendor Catalogues |

| Molecular Formula | C₈H₄ClNO | High | Stoichiometry |

| Molecular Weight | 165.58 g/mol | High | Mass Spec Confirmation |

| Appearance | White to pale yellow crystalline solid | High | Purity Indicator (Color = oxidation) |

| Melting Point | 95°C – 110°C (Predicted/Range) | Medium | Critical Purity Parameter (See Note A) |

| Boiling Point | Decomposes >250°C | High | Do not distill at atm pressure |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | High | Process Solvent Selection |

| Flash Point | >110°C (Predicted) | Medium | Safety/Handling |

Note A (Thermodynamic Purity): Unlike its precursor (3-chloro-4-methylbenzonitrile, MP 46-48°C), the aldehyde moiety significantly raises the lattice energy. A sharp melting range (<2°C) within the predicted window is the primary indicator of the absence of the des-formyl or acid impurities.

Experimental Protocols & Methodology

This section details the "Senior Scientist" approach to validating this compound. We do not rely on literature values alone; we generate self-consistent data.

Synthesis & Purification Workflow (Patent-Derived)

The most robust synthesis route, utilized in the production of MRA candidates (e.g., Finerenone analogs), involves the oxidation of the methyl precursor.

Reaction Logic:

-

Starting Material: 3-Chloro-4-methylbenzonitrile.

-

Reagent:

-Dimethylformamide dimethyl acetal (DMF-DMA). -

Mechanism: Formation of an enamine intermediate followed by oxidative hydrolysis.

Graphviz Diagram: Synthetic Pathway

Caption: Synthetic route via enamine intermediate (DMF-DMA method) to minimize over-oxidation to benzoic acid.

Determination of Melting Point (Thermodynamic Purity)

Objective: Establish an absolute purity standard independent of reference standards.

Protocol:

-

Instrument: Differential Scanning Calorimetry (DSC) (e.g., TA Instruments Q2000).

-

Parameters:

-

Ramp: 1°C/min (High resolution required for impurity detection).

-

Range: 40°C to 150°C.

-

Atmosphere: Nitrogen (50 mL/min) to prevent aldehyde oxidation during heating.

-

-

Analysis: Use the Van't Hoff equation to calculate mole % purity based on the melting depression.

-

Acceptance Criteria: Onset temperature >95°C; Peak symmetry factor >0.9.

-

Impurity Profiling (HPLC)

The aldehyde group is labile. Common impurities include the Carboxylic Acid (oxidation) and the Des-formyl (decarbonylation).

Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

-

Mobile Phase: Gradient A (0.1% H3PO4 in Water) / B (Acetonitrile).

-

Why Acidic? To suppress ionization of the potential benzoic acid impurity, ensuring sharp peaks.

-

-

Detection: UV at 254 nm (CN and Benzene ring absorption).

Stability & Handling Logic

Understanding the electronic effects of the substituents is crucial for handling.

-

The Nitrile (-CN) Effect: Electron-withdrawing group (EWG) at the 4-position (relative to aldehyde) makes the carbonyl carbon highly electrophilic.

-

The Chlorine (-Cl) Effect: Ortho to the aldehyde. Provides steric bulk but also inductive withdrawal.

-

Storage Protocol:

-

Store under Argon/Nitrogen.

-

Temperature: 2-8°C.[3]

-

Container: Amber glass (aldehyde is photosensitive).

-

Quality Control Decision Tree

Use this workflow to accept or reject batches of this compound.

Caption: QC decision matrix emphasizing the detection of the carboxylic acid oxidation impurity.

References

-

Synthesis Precedent & Application

- Title: Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof (P

- Context: Describes the synthesis of the intermediate from 3-chloro-4-methylbenzonitrile using DMF-DMA.

-

Source:

-

Structural Analog Data (4-Cyanobenzaldehyde)

- Title: 4-Cyanobenzaldehyde Product Page (Sigma-Aldrich).

- Context: Used for comparative physicochemical prediction (MP 100-102°C).

-

Source:

-

Precursor Data (3-Chloro-4-methylbenzonitrile)

-

Safety & Handling (SDS)

- Title: Safety Data Sheet - this compound.

- Context: Hazard identific

-

Source:

Sources

- 1. DE102006026585A1 - Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and their use - Google Patents [patents.google.com]

- 2. EP2029591B1 - Substituted 4-aryl-1,4-dihydro-1,6-naphthyridines and use thereof - Google Patents [patents.google.com]

- 3. 4-Cyanobenzaldehyde | CAS#:105-07-7 | Chemsrc [chemsrc.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2008104306A2 - Substituted 4-aryl-1,4-dihydro-1,6-naphthyridinamides and use thereof - Google Patents [patents.google.com]

Solubility of 3-Chloro-4-formylbenzonitrile in common lab solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-4-formylbenzonitrile in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic compound with the chemical formula C₈H₄ClNO.[1][2] It possesses a molecular weight of 165.579 g/mol .[1] This trifunctional molecule, incorporating a nitrile, a formyl (aldehyde), and a chloro group on a benzene ring, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic materials. An in-depth understanding of its solubility in various solvents is paramount for its effective utilization in a laboratory setting. This guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its determination, and practical applications in purification.

Physicochemical Properties and Solubility Profile

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3] this compound's structure presents both polar and non-polar characteristics. The nitrile (-C≡N) and formyl (-CHO) groups are polar, capable of dipole-dipole interactions. The chlorobenzene ring, while largely non-polar, has some polar character due to the electronegative chlorine atom. This structural duality suggests a nuanced solubility profile.

Based on the structure, we can anticipate the following solubility trends:

-

High Solubility in polar aprotic solvents like acetone and ethyl acetate, where dipole-dipole interactions can occur.

-

Moderate to High Solubility in polar protic solvents such as ethanol and methanol, which can engage in hydrogen bonding with the lone pairs on the oxygen of the formyl group and the nitrogen of the nitrile group.

-

Low Solubility in non-polar solvents like hexane, where the polar functional groups hinder dissolution.

-

Very Low Solubility in water, as the non-polar aromatic ring dominates the molecule's interaction with the highly polar water molecules.

Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The non-polar aromatic ring is the dominant feature. |

| Methanol | Polar Protic | Moderate to High | Can hydrogen bond with the solute. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but slightly less polar. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions are possible. |

| Dichloromethane (DCM) | Polar Aprotic | High | Good solvent for moderately polar organic compounds. |

| Chloroform | Polar Aprotic | High | Similar to DCM. |

| Ethyl Acetate | Polar Aprotic | High | Effective at dissolving compounds with polar functional groups. |

| Diethyl Ether | Slightly Polar | Moderate | Can dissolve a range of organic compounds. |

| Toluene | Non-polar | Low to Moderate | The aromatic nature of toluene may allow for some interaction. |

| Hexane | Non-polar | Very Low | The polarity of the solute is too high for this non-polar solvent. |

Experimental Determination of Solubility

A systematic approach is necessary to experimentally verify the solubility of this compound.

Qualitative Solubility Assessment

This is a rapid method to classify a compound's solubility.

Protocol:

-

Add approximately 20-30 mg of this compound to a small test tube.[7]

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 60 seconds.[3]

-

Observe the solution.

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.[3]

-

Semi-Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measure of solubility.

Protocol:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Transfer the supernatant to a pre-weighed, dry container.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Weigh the container with the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of container)] / (Volume of supernatant in mL) * 100

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a solid compound.

Application in Purification: Recrystallization

The solubility data is critical for developing a purification protocol, most commonly recrystallization. The ideal recrystallization solvent will dissolve this compound poorly at low temperatures but readily at elevated temperatures.

General Recrystallization Protocol

-

Solvent Selection: Based on the determined solubility, choose a solvent or a solvent mixture that meets the criteria for effective recrystallization.

-

Dissolution: Place the impure this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.[8]

-

Hot Filtration (if required): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9] Slow cooling generally leads to purer crystals.[8]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals to remove any residual solvent.

Recrystallization Workflow Diagram

Caption: General workflow for the recrystallization of a solid compound.

Safety and Handling

When working with this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Ventilation: Handle the compound and solvents in a well-ventilated area or a chemical fume hood.[10]

-

Handling: Avoid contact with skin and eyes, and do not breathe in the dust.[10]

-

Storage: Keep the compound in a tightly closed container in a dry, cool, and well-ventilated place.[10]

For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific compound and solvents being used.[10][11][12][13][14]

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- benzonitrile. (n.d.).

- Benzonitrile - Solubility of Things. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- This compound - C8H4ClNO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).

- Solubility of Organic Compounds. (2023-08-31).

- Benzonitrile - Wikipedia. (n.d.).

- This compound | C8H4ClNO | CID 12290550 - PubChem - NIH. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- How To Recrystallize A Solid - YouTube. (2020-07-16).

- 3-Chloro-5-formylbenzonitrile | C8H4ClNO | CID 58369530 - PubChem - NIH. (n.d.).

- Benzonitrile - Sciencemadness Wiki. (2020-02-02).

- Benzonitrile - American Chemical Society. (2018-03-12).

- 3-Chloro Benzonitrile CAS No 766-84-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).

- Recrystallization - Chemistry LibreTexts. (2023-01-29).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024-11-19).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-16).

- 4-Formylbenzonitrile | 105-07-7 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- Where can I find the crystal structure of 2-Formylbenzonitrile, 3-Formylbenzonitrile, and 4-Formylbenzonitrile? | ResearchGate. (2013-06-04).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).

- Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem. (n.d.).

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- 3-Chloro-4-hydroxybenzaldehyde | 2420-16-8 | TCI EUROPE N.V. (n.d.).

- Benzonitrile, m-chloro- | C7H4ClN | CID 13015 - PubChem. (n.d.).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C8H4ClNO | CID 12290550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. benzonitrile [chemister.ru]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. acs.org [acs.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Infrared (IR) spectroscopy of 3-Chloro-4-formylbenzonitrile functional groups

The following technical guide is structured for researchers and drug development professionals, focusing on the infrared spectroscopic characterization of 3-Chloro-4-formylbenzonitrile .

Executive Summary

This compound (CAS: 96516-22-0) is a critical trisubstituted aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals. Its structural integrity relies on three distinct functional moieties: a nitrile (-CN), a formyl (aldehyde, -CHO), and a chloro (-Cl) substituent on a benzene core.

This guide provides a rigorous protocol for the IR characterization of this molecule. Unlike simple monosubstituted benzenes, the interplay between the electron-withdrawing nitrile/chloro groups and the conjugated aldehyde creates specific vibrational shifts that must be interpreted with precision to avoid false positives in purity assays.

Structural & Theoretical Framework

The molecule exhibits a 1,3,4-substitution pattern (relative to the nitrile at position 1). The vibrational signature is defined by the competition between induction (Cl, CN) and conjugation (CHO, CN).

Key Vibrational Modes

-

Nitrile (C≡N): The "beacon" signal. Located in the typically silent region (~2230 cm⁻¹).

-

Aldehyde (C=O): Conjugated with the ring, lowering the frequency relative to aliphatic aldehydes, but slightly counter-balanced by the inductive effect of the adjacent chlorine.

-

Aromatic Ring: The 1,2,4-trisubstitution pattern (hydrogens at positions 2, 5, 6) dictates specific out-of-plane (oop) bending vibrations in the fingerprint region.

Logic Flow for Assignment

The following diagram illustrates the decision tree for validating the structure based on spectral data.

Figure 1: Logical workflow for structural validation using IR spectroscopy.

Experimental Protocol

Sample Preparation

For pharmaceutical intermediates, Attenuated Total Reflectance (ATR) is the preferred method due to minimal sample destruction and speed. However, for high-resolution fingerprinting, a KBr Pellet is acceptable.

Method A: Diamond ATR (Recommended)

-

Cleaning: Clean the diamond crystal with isopropanol. Ensure the background energy profile is normal.

-

Deposition: Place ~5 mg of solid this compound onto the crystal.

-

Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

-

Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (Transmission)

-

Mix 2 mg of sample with 200 mg of spectroscopic grade KBr.

-

Grind to a fine powder (avoid moisture absorption).

-

Press at 10 tons for 2 minutes to form a transparent disc.

Instrument Parameters

-

Range: 4000 – 600 cm⁻¹ (ATR) or 4000 – 400 cm⁻¹ (Transmission).

-

Resolution: 4 cm⁻¹.

-

Apodization: Blackman-Harris or Norton-Beer.

-

CO₂ Correction: Enabled (critical for detecting weak overtone bands near 2350 cm⁻¹).

Spectral Analysis & Band Assignment

The following table summarizes the critical absorption bands. Note that values are approximate (±5 cm⁻¹) and depend on the sampling matrix (ATR values are typically slightly lower than Transmission).

Table 1: Diagnostic IR Bands for this compound

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H | Stretch | 3050 – 3100 | Weak | Characteristic of unsaturated C-H bonds. |

| Aldehyde C-H | Stretch | 2850 & 2750 | Weak/Med | Fermi Resonance. The lower frequency band (~2750) is distinct from alkyl C-H. |

| Nitrile (-CN) | Stretch | 2225 – 2235 | Med/Strong | Sharp peak. Conjugation lowers it from ~2250 (saturated) to ~2230. |

| Carbonyl (C=O) | Stretch | 1695 – 1710 | Strong | Conjugated aldehyde. The Cl at ortho-position (to aldehyde) may cause slight inductive shift. |

| Aromatic Ring | C=C Stretch | 1580 – 1600 | Medium | Skeletal ring vibrations. |

| Aromatic Ring | C=C Stretch | 1475 – 1490 | Medium | Second skeletal band. |

| C-Cl | Stretch | 1040 – 1090 | Med/Strong | Aryl chloride stretch, often mixed with ring vibrations. |

| Subst. Pattern | OOP Bend | 820 – 860 | Strong | Indicates 2 adjacent aromatic protons (Positions 5,6). |

| Subst. Pattern | OOP Bend | 880 – 900 | Medium | Indicates 1 isolated aromatic proton (Position 2). |

Detailed Mechanistic Insight

1. The Nitrile "Beacon" (2230 cm⁻¹)

The nitrile group is the most reliable identifier. In benzonitriles, the C≡N stretch is intense and sharp.[1]

-

Diagnostic Check: If this peak is absent or broad/weak, the nitrile hydrolysis (to amide/acid) may have occurred during synthesis or storage.

-

Interference: This region is generally free of interferences, making it ideal for quantitative monitoring of reaction progress (e.g., formation from an oxime or amide).

2. The Aldehyde Doublet (1700 & 2750 cm⁻¹)

The aldehyde functionality provides two check-points:

-

C=O Stretch: Appears near 1700 cm⁻¹.[2] This is lower than non-conjugated aldehydes (~1730 cm⁻¹) due to resonance with the benzene ring.

-

Fermi Resonance: The C-H stretch of the aldehyde interacts with the first overtone of the C-H bending vibration (~1390 x 2 ≈ 2780). This splits the C-H stretching band into a doublet near 2850 and 2750 cm⁻¹. The band at 2750 cm⁻¹ is particularly diagnostic as it sits in a "clean" window below aliphatic C-H stretches.

3. The Chlorine Effect

The chlorine atom at position 3 exerts an inductive effect (-I) on the ring and the adjacent formyl group at position 4. While the C-Cl stretch itself (1000-1100 cm⁻¹) is often obscured by complex fingerprint modes, its presence is indirectly confirmed by the specific 1,2,4-trisubstitution pattern in the fingerprint region (600-900 cm⁻¹).

-

Expectation: Look for a strong band corresponding to the two adjacent hydrogens (positions 5 and 6) and a distinct band for the isolated hydrogen (position 2).

Troubleshooting & Validation

Common Impurities

-

3-Chloro-4-cyanobenzoic acid: Look for a broad O-H stretch (2500-3300 cm⁻¹) and a shift in the carbonyl peak to ~1680 cm⁻¹.

-

Water: Broad hump around 3400 cm⁻¹. Ensure the sample is dried, as moisture can obscure the aromatic C-H region.

Experimental Workflow Visualization

Figure 2: Standard Operating Procedure (SOP) for IR acquisition.

References

-

National Institute of Standards and Technology (NIST). Benzonitrile, 3-chloro- (Analog Data). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

LibreTexts Chemistry. Infrared Spectra of Aldehydes and Ketones. Available at: [Link][1][3][4][5][6][7][8][9][10][11][12]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Chlorobenzonitrile(766-84-7) IR Spectrum [chemicalbook.com]

Mass spectrometry analysis of 3-Chloro-4-formylbenzonitrile

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-4-formylbenzonitrile

Introduction

This compound is a multifunctional aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of pharmaceuticals and other complex organic molecules. Its precise structural characterization is paramount for quality control, reaction monitoring, and impurity profiling. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight for the unambiguous identification and quantification of this analyte.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, designed for researchers and drug development professionals. We will delve into the causality behind methodological choices, from sample preparation to the intricate details of ionization and fragmentation, providing a robust framework for developing and validating analytical protocols.

Physicochemical Properties: The Foundation for MS Method Development

Understanding the fundamental properties of this compound is the first step in designing a successful mass spectrometry experiment. These properties dictate the optimal choice of sample introduction, ionization technique, and analytical conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO | [1][2] |

| Average Molecular Weight | 165.57 g/mol | [1][2] |

| Monoisotopic Mass | 164.99814 Da | [2] |

| Structure | (Structure based on IUPAC name) | |

| Physical State | Solid (predicted) | Analogous to 3-formylbenzonitrile |

The presence of a nitrile and a formyl group lends polarity to the molecule, while the chlorinated benzene ring provides a degree of hydrophobicity. The compound's predicted solid state and thermal stability make it an excellent candidate for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Strategic Approach to Ionization: GC-MS vs. LC-MS

The choice of ionization technique is critical and is dictated by the analyte's volatility and thermal stability. For this compound, both GC-MS and LC-MS present viable, complementary strategies.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is the preferred method for this analysis due to the analyte's amenability to vaporization. Electron Ionization (EI) at a standard 70 eV is the gold standard for GC-MS.[3] EI is a hard ionization technique that imparts significant energy to the molecule, inducing reproducible and information-rich fragmentation.[4][5] This extensive fragmentation provides a unique "fingerprint" that is invaluable for structural confirmation and library matching.

Causality: The stability of the aromatic ring ensures that the molecular ion is typically observed, while the functional groups (aldehyde, nitrile, and chloro substituents) provide predictable cleavage points, yielding a rich and interpretable mass spectrum.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For analyses where the analyte is part of a complex, non-volatile matrix or when thermal degradation is a concern, LC-MS offers a powerful alternative. Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed.

-

ESI: This technique is ideal for polar molecules. Protonation of the nitrile nitrogen or the formyl oxygen would likely result in the formation of a protonated molecule, [M+H]⁺. Fragmentation in ESI is typically minimal but can be induced via in-source collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS).[4]

-

APCI: This is suitable for less polar molecules that are still amenable to LC separation. It often yields a strong [M+H]⁺ ion and can tolerate higher flow rates than ESI.

Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) could provide better retention and separation than traditional reversed-phase chromatography.[7]

Electron Ionization (EI) Fragmentation Pathways

Under EI conditions, the this compound molecule (M) is ionized to form a radical cation (M•⁺). This energetically unstable molecular ion undergoes a series of fragmentation reactions to yield characteristic product ions.[5] The key fragmentation patterns are driven by the functional groups present.

Key Predicted Fragmentations:

-

Loss of a Hydrogen Radical (•H): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion at [M-1]⁺.[6]

-

Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the benzene ring and the formyl group results in the loss of a 29 Da radical, giving the [M-29]⁺ ion.[6]

-

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a chlorine radical (35 or 37 Da).

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of benzonitriles can lead to the loss of a neutral HCN molecule (27 Da).[8]

The presence of chlorine is a powerful diagnostic tool. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), any chlorine-containing fragment will appear as a pair of peaks (an "A" and an "A+2" peak) with a characteristic intensity ratio of approximately 3:1.

Predicted Key Ions in the EI Mass Spectrum

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Identity | Description |

| 165 | 167 | [C₈H₄ClNO]•⁺ | Molecular Ion (M•⁺) |

| 164 | 166 | [C₈H₃ClNO]⁺ | Loss of •H from the formyl group |

| 136 | 138 | [C₇H₄ClN]⁺ | Loss of •CHO from the formyl group |

| 130 | - | [C₈H₄NO]⁺ | Loss of •Cl |

| 102 | - | [C₇H₄N]⁺ | Loss of •Cl and CO |

Visualizing the Fragmentation Cascade

The logical relationship between the molecular ion and its primary fragments can be visualized using a directed graph.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocols

The following protocols provide a starting point for method development. Optimization and validation are required for specific applications.

Protocol 1: GC-MS Analysis

This protocol is designed for the qualitative and quantitative analysis of this compound in a relatively clean solvent matrix.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate to a final concentration of 10-100 µg/mL.

-

If necessary, perform a serial dilution to create calibration standards.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

GC-MS Instrumentation and Conditions:

-

System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.[3]

-

Column: A low-to-mid polarity column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5MS), is recommended (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]

-

Injection: 1 µL injection volume with a splitless or split (e.g., 20:1) injection, depending on concentration.

-

Inlet Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full Scan from m/z 40 to 300 for identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity, monitoring key ions such as m/z 165, 164, and 136.

-

-

-

Data Analysis:

-

Identify the analyte peak by its retention time.

-

Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern and isotopic distribution.

-

Confirm the presence of the molecular ion (m/z 165/167) and key fragments.

-

For quantitative analysis, generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Protocol 2: LC-MS Analysis (Conceptual)

This protocol outlines a conceptual approach for analyzing the compound if it is present in a complex, non-volatile matrix.

-

Sample Preparation:

-

Dissolve or extract the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

LC-MS Instrumentation and Conditions:

-

System: HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.

-

Column: HILIC column (e.g., silica, amide phase) for retaining the polar analyte.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

MS Conditions:

-

Ion Source: ESI in positive ion mode.

-

Acquisition Mode: Full scan to find the [M+H]⁺ ion (m/z 166/168).

-

Tandem MS (MS/MS): For structural confirmation, select the [M+H]⁺ ion as the precursor and fragment it in the collision cell to generate product ions.

-

-

Conclusion

The mass spectrometric analysis of this compound is robustly achieved using GC-MS with Electron Ionization, which provides a wealth of structural information through predictable fragmentation patterns and a distinct isotopic signature from the chlorine atom. The methodologies and theoretical frameworks presented in this guide offer a solid foundation for researchers to develop and implement reliable analytical methods for the characterization of this important chemical intermediate. By understanding the causality behind the fragmentation and the rationale for instrumental parameters, scientists can confidently apply mass spectrometry to ensure the identity and purity of their compounds in research and development settings.

References

-

This compound - C8H4ClNO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

-

This compound | C8H4ClNO | CID 12290550. PubChem, National Institutes of Health. Available from: [Link]

-

3-Chloro-5-formylbenzonitrile | C8H4ClNO | CID 58369530. PubChem, National Institutes of Health. Available from: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

-

Huynh, H. T. N., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ Analytical Chemistry. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

m-Formylbenzonitrile | C8H5NO | CID 90670. PubChem, National Institutes of Health. Available from: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

-

Jusko, P., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. Available from: [Link]

-

QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available from: [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. Available from: [Link]

-

Farcasiu, M. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry. ACS Publications. Available from: [Link]

-

Teleki, A., et al. (2012). LC-MS metabolomics of polar compounds. PubMed. Available from: [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. Available from: [Link]

-

Omarsdottir, S., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available from: [Link]

-

Koster, C., et al. (1992). Site of protonation of benzonitrile hydrogen interchange in the protonated species. Journal of the American Society for Mass Spectrometry. ACS Publications. Available from: [Link]

-

D'Aronco, S., et al. (2012). HPLC-MS/MS of Highly Polar Compounds. ResearchGate. Available from: [Link]

-

Feelisch, M., et al. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15 N and 18 O Isotopes. MDPI. Available from: [Link]

-

Benzonitrile, 4-chloro-. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). YouTube. Available from: [Link]

-

Benzonitrile. NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

-

Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). ResearchGate. Available from: [Link]

-

Li, Y., et al. (2020). Integration of Two-Dimensional Liquid Chromatography-Mass Spectrometry and Molecular Docking to Characterize and Predict Polar Active Compounds in Curcuma kwangsiensis. MDPI. Available from: [Link]

-

Benzonitrile, m-chloro- | C7H4ClN | CID 13015. PubChem, National Institutes of Health. Available from: [Link]

-

Song, D., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. Available from: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | C8H4ClNO | CID 12290550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tdi-bi.com [tdi-bi.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]

An In-Depth Technical Guide to the Key Reactive Sites of 3-Chloro-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-formylbenzonitrile, with the chemical formula C₈H₄ClNO, is a versatile bifunctional aromatic compound.[1][2] Its structure incorporates three key reactive sites: a formyl (aldehyde) group, a nitrile group, and a chloro-substituted benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The strategic positioning of the electron-withdrawing nitrile and formyl groups significantly influences the reactivity of the aromatic ring, particularly at the chlorine-substituted carbon. This guide provides a comprehensive overview of the chemistry of this compound, focusing on its principal reactive sites and providing insights into its synthetic applications.

Molecular Structure and Properties:

| Property | Value |

| CAS Number | 58588-64-0[1][3] |

| Molecular Formula | C₈H₄ClNO[1][3] |

| Molecular Weight | 165.58 g/mol [2] |

| Appearance | Typically a liquid or low-melting solid[3] |

| Purity | Commercially available up to 99%[3] |

The Formyl Group: A Gateway to Diverse Functionalities

The aldehyde functionality in this compound is a primary site for nucleophilic attack and a versatile handle for a variety of chemical transformations.

Nucleophilic Addition Reactions

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. A notable example is the reaction with hydrazines to form hydrazones. This reaction is fundamental in the synthesis of various heterocyclic compounds. For instance, the reaction of a similar compound, 4-chloro-3-formylcoumarin, with arylhydrazines leads to the formation of arylhydrazonomethyl derivatives, which can then cyclize to form pyrazole-fused systems.[3]

Oxidation to a Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid, providing a route to 2-chloro-4-cyanobenzoic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions. A patent for the synthesis of a related cyanobenzaldehyde describes the oxidation of a hydroxymethyl group to an aldehyde using manganese dioxide.[4] This suggests that stronger oxidizing agents like potassium permanganate or chromic acid could be used to convert the formyl group to a carboxylic acid.

Experimental Protocol: Oxidation of a Substituted Benzaldehyde (General Procedure)

-

Dissolve the substituted benzaldehyde in a suitable solvent (e.g., acetone, acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., potassium permanganate, Jones reagent) while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant.

-

Acidify the mixture and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Reduction to an Alcohol

The formyl group can be selectively reduced to a hydroxymethyl group, yielding (2-chloro-4-cyanophenyl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (NaBH₄).[5][6] This alcohol can then serve as a precursor for further functionalization.

The Nitrile Group: A Versatile Precursor

The nitrile group in this compound is another key reactive center, offering pathways to carboxylic acids, amines, and other nitrogen-containing heterocycles.

Hydrolysis to a Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[7][8] This provides an alternative route to 2-chloro-4-carboxybenzaldehyde, which can then be further manipulated. The hydrolysis proceeds through an intermediate amide, which is then further hydrolyzed to the carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Nitrile (General Procedure)

-

Reflux the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base.

-

Extract the carboxylic acid product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Reduction to an Amine

The nitrile group can be reduced to a primary amine, yielding (2-chloro-4-cyanophenyl)methanamine. This transformation is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This primary amine is a valuable building block for the synthesis of various biologically active molecules.

The Chloro-Substituted Aromatic Ring: A Hub for C-C and C-N Bond Formation

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution and is also a suitable substrate for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitrile and formyl groups, particularly the formyl group para to the chlorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chlorine atom by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing new functional groups onto the aromatic ring. A protocol for a similar reaction, the synthesis of Methyl 3-chloro-4-morpholinobenzoate from Methyl 3,4-dichlorobenzoate, highlights the feasibility of selective nucleophilic substitution.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The chloroarene moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[9] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For example, a Suzuki-Miyaura coupling would allow for the introduction of a new aryl or vinyl group at the position of the chlorine atom, leading to the synthesis of complex biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride (General Procedure)

-

To a reaction vessel, add the aryl chloride (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Conclusion

This compound is a highly functionalized molecule with three distinct and versatile reactive sites. The formyl group provides a handle for nucleophilic additions, oxidation, and reduction. The nitrile group can be transformed into carboxylic acids or amines. Finally, the chloro-substituted aromatic ring is amenable to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This multifaceted reactivity makes this compound a valuable and strategic building block for the synthesis of complex organic molecules in the pharmaceutical and materials science industries. A thorough understanding of the reactivity of each functional group is crucial for its effective utilization in designing and executing synthetic strategies.

References

-

PubChem. m-Formylbenzonitrile. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. Available from: [Link]

-

Organic Syntheses. α-PHENYL-o-TOLUNITRILE. Available from: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

-

Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. Available from: [Link]

- Google Patents. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.

-

ResearchGate. The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles | Request PDF. Available from: [Link]

-

ResearchGate. Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. Available from: [Link]

-

European Patent Office. Process for preparing aromatic nitriles - EP 0441004 B1. Available from: [Link]

- Google Patents. DE1259893B - Process for the preparation of carboxylic acid nitriles.

-

Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

-

YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. Available from: [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

YouTube. Hydrating Nitriles to Make Carboxylic Acids. Available from: [Link]

-

ResearchGate. Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions | Request PDF. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary data for. Available from: [Link]

- Google Patents. US3876691A - Process for the hydrolysis of nitriles.

-

Scribd. Reduction of 4 Chloro | PDF. Available from: [Link]

-

Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

-

PubChem. 4-Cyanobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Carboxylic acid synthesis by oxidative cleavages or rearrangements. Available from: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

Zenodo. Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

ChemSynthesis. This compound. Available from: [Link]

- Google Patents. KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same.

-

Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. Available from: [Link]

-

Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

Sources

- 1. This compound | C8H4ClNO | CID 12290550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound, CasNo.58588-64-0 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 4. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. studylib.net [studylib.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

- 9. Suzuki Coupling [organic-chemistry.org]

A Senior Application Scientist's Guide to 3-Chloro-4-formylbenzonitrile: Synthesis, Commercial Availability, and Applications in Drug Discovery

This technical guide provides an in-depth analysis of 3-Chloro-4-formylbenzonitrile, a key chemical intermediate for researchers and professionals in drug development and materials science. We will explore its chemical properties, commercial availability, synthetic routes, and applications, with a focus on the underlying scientific principles and practical considerations for its use in a laboratory setting.

Introduction to this compound

This compound, with the CAS number 58588-64-0, is a substituted benzonitrile that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a nitrile, an aldehyde, and a chloro group on a benzene ring, offers multiple reactive sites for constructing more complex molecules.[3] The electron-withdrawing nature of the nitrile and aldehyde groups, combined with the directing effects of the chloro substituent, makes it a valuable precursor for a variety of heterocyclic and polyfunctional aromatic compounds. These characteristics are particularly sought after in the synthesis of pharmaceutical intermediates.[4]

Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO | [3][5] |

| Molecular Weight | 165.57 g/mol | [3][5] |

| IUPAC Name | This compound | [3] |

| Appearance | White or off-white powder or crystalline powder | [1] |

| Melting Point | 117-119 °C | [1] |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water | [1] |

| SMILES | C1=CC(=C(C=C1C#N)Cl)C=O | [3] |

| InChIKey | UGRNLUNAHZKZTG-UHFFFAOYSA-N | [3] |

Commercial Availability and Procurement

This compound is commercially available from a range of suppliers, catering to both research and industrial-scale needs. When sourcing this chemical, it is crucial to consider the purity, quantity, and the supplier's reliability. Below is a summary of representative suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| HENAN OWESOME PHARMECEUTICAL TECHNOLOGY | 58588-64-0 | Industrial Grade | Bulk |

| Chemlyte Solutions | 58588-64-0 | Not specified | Grams to Kilograms |

| NINGBO INNO PHARMCHEM CO.,LTD | 105191-41-1 (related isomer) | Not specified | Grams to Hundred Tons |

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: A Mechanistic Approach

The synthesis of substituted benzonitriles often involves multi-step processes starting from readily available precursors.[4] A common strategy for introducing the formyl group is through the oxidation of a methyl group or the hydrolysis of a dihalomethyl group. The following protocol is a representative method adapted from synthetic strategies for analogous compounds, such as the conversion of a dichloromethyl group to an aldehyde.[6]

Synthetic Workflow Overview

The synthesis can be conceptualized as a two-stage process: the introduction of a precursor to the aldehyde function, followed by its conversion to the final product. A plausible route starts from 3-chloro-4-methylbenzonitrile.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Chloro-4-methylbenzonitrile

-

N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Chlorobenzene or Carbon tetrachloride (use with extreme caution due to toxicity)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and recrystallization (e.g., dichloromethane, hexanes)

Protocol:

-

Side-Chain Chlorination:

-

To a solution of 3-chloro-4-methylbenzonitrile (1 equivalent) in a suitable solvent such as chlorobenzene, add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide (0.05 equivalents).

-

Heat the mixture to reflux (typically 80-130°C depending on the solvent) and monitor the reaction by TLC or GC-MS until the starting material is consumed. The rationale for using a radical initiator is to facilitate the abstraction of a benzylic hydrogen, initiating the chlorination at the methyl group. Two equivalents of NCS are used to favor the formation of the dichloromethyl intermediate.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-4-(dichloromethyl)benzonitrile.

-

-

Hydrolysis to the Aldehyde:

-

The crude 3-chloro-4-(dichloromethyl)benzonitrile is then subjected to hydrolysis. This can be achieved by heating in the presence of an acid catalyst, such as aqueous hydrochloric acid.[6]

-

Disperse the crude intermediate in a mixture of water and a co-solvent if necessary, and add concentrated hydrochloric acid.

-

Heat the mixture to reflux (around 100°C) for several hours. The progress of the hydrolysis should be monitored by TLC. The acidic conditions facilitate the nucleophilic attack of water on the dichloromethyl carbon, leading to a geminal diol which readily eliminates water to form the aldehyde.

-

After completion, cool the reaction mixture and extract the product with a suitable organic solvent like dichloromethane.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

After filtration, remove the solvent by rotary evaporation. The resulting crude product can be purified by recrystallization from a solvent system such as ethanol/water or hexanes/ethyl acetate to afford pure this compound.

-

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various bioactive molecules and functional materials.

Role in Medicinal Chemistry

The aldehyde and nitrile functionalities allow for a wide range of chemical transformations, making it a key starting material for the synthesis of heterocyclic compounds. For instance, the aldehyde can undergo condensation reactions with amines to form imines, which can then be cyclized to generate nitrogen-containing heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification. These heterocycles are common scaffolds in many drug molecules.

A hypothetical application could be in the synthesis of a kinase inhibitor. The benzonitrile core could serve as a hinge-binding motif, a common feature in many kinase inhibitors that interact with the ATP-binding site of the enzyme.

Caption: Hypothetical pathway from intermediate to biological action.

Safety, Handling, and Storage

While a specific safety data sheet for this compound was not available, information from related compounds such as 3-chlorobenzonitrile and 3-formylbenzonitrile can provide guidance on safe handling practices.[7]

-

Hazards: This compound is expected to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[8]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7]

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its commercial availability and versatile reactivity make it an attractive starting material for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective and responsible use in research and development.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Chloro-3-formylbenzonitrile manufacturer. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

TradeIndia. Chemical - 3-Chlorobenzonitrile(766-84-7) Trader. TradeIndia. Available from: [Link]

- Google Patents. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4. Google Patents.

-

ChemSynthesis. This compound. ChemSynthesis. Available from: [Link]

- Google Patents. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde. Google Patents.

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemlyte.lookchem.com [chemlyte.lookchem.com]

- 3. This compound | C8H4ClNO | CID 12290550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN107721869A - A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4 - Google Patents [patents.google.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde - Google Patents [patents.google.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

Strategic Functionalization of 3-Chloro-4-formylbenzonitrile: A Guide to Poly-Functional Scaffolds

Executive Summary

3-Chloro-4-formylbenzonitrile (also identified in literature as 2-chloro-4-cyanobenzaldehyde) represents a "linchpin" intermediate in modern medicinal chemistry.[1] Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an electrophilic aldehyde, an activated aryl chloride, and a robust nitrile—that can be manipulated independently.[1]

This guide details the fundamental reaction pathways of this scaffold, focusing on its role in synthesizing non-steroidal androgen receptor (AR) antagonists , kinase inhibitors , and bi-aryl ether drug candidates.[1] The protocols below are designed for high chemoselectivity, allowing researchers to modify one site without compromising the others.

The Reactivity Triad: Mechanistic Overview

The molecule's utility is defined by the electronic interplay between its substituents.[1]

-

The Electrophilic Nexus (C4 - Formyl): The most reactive site, susceptible to nucleophilic addition (amines, hydrides) and condensation.[1]

-

The Activated Core (C3 - Chloro): The chlorine atom is activated for Nucleophilic Aromatic Substitution (

) .[1] Crucially, this activation is driven by the ortho-formyl group (strong -

The Stabilizing Anchor (C1 - Cyano): Generally inert under mild conditions, serving as a masked carboxylic acid or a handle for tetrazole synthesis (a carboxylic acid bioisostere).[1]

Visualization: The Divergent Synthesis Map

Figure 1: Divergent reaction pathways available for the this compound scaffold.

Module 1: Nucleophilic Aromatic Substitution ( )

Objective: Functionalization of the C3 position via displacement of the chlorine atom.[1]

The "Ortho-Effect" Causality

Standard aryl chlorides are inert to nucleophilic attack.[1] However, the formyl group at the ortho position acts as a powerful electron-withdrawing group (EWG), stabilizing the anionic intermediate (Meisenheimer complex).[1] This reaction is the primary method for constructing bi-aryl ethers or N-aryl heterocycles .[1]

Protocol: Synthesis of 4-formyl-3-morpholinobenzonitrile

This protocol demonstrates the displacement of Cl using a secondary amine (morpholine).[1]

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Nucleophile: Morpholine (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: DMF (Dimethylformamide) or DMSO (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with this compound (1.0 eq) and anhydrous DMF (0.5 M concentration).

-

Base Addition: Add powdered

(2.0 eq). Note: Milling the carbonate increases surface area and reaction rate.[1] -

Nucleophile Addition: Add Morpholine (1.2 eq) dropwise at room temperature.

-

Thermal Activation: Heat the mixture to 80°C . Monitor via TLC or LC-MS.[1]

-

Work-up: Cool to RT. Pour into ice-water (precipitates the product).[1] Filter the solid or extract with EtOAc.[1]

-

Purification: Recrystallization from Ethanol/Water is usually sufficient due to the polarity change.

Critical Control Point: Avoid temperatures >120°C to prevent Cannizzaro-type disproportionation of the aldehyde or hydrolysis of the nitrile.[1]

Module 2: Chemoselective Reductive Amination

Objective: Conversion of the C4-Formyl group to a benzylic amine without reducing the nitrile or dechlorinating the ring.[1]

The Chemoselectivity Challenge

Using strong reducing agents (like

Protocol: Synthesis of Secondary Benzylic Amines

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Amine: Aniline or Aliphatic amine (1.1 eq)

-

Reductant:

(1.5 eq) -

Solvent: 1,2-Dichloroethane (DCE) or THF[1]

-

Catalyst: Acetic Acid (1-2 drops, optional to catalyze imine formation)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE at room temperature.

-

Observation: If using an aromatic amine, the solution often turns yellow/orange indicating imine formation.[1] Stir for 1–2 hours.

-

-

Reduction: Add

(1.5 eq) in one portion. -

Quench: After 4–12 hours, quench with saturated aqueous

. -

Extraction: Extract with DCM. Wash with brine.[1]

-

Validation:

NMR should show the disappearance of the aldehyde proton (

Integrated Workflow: Building a Drug Scaffold